molecular formula C22H21N5O4 B7713668 N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

Cat. No. B7713668
M. Wt: 419.4 g/mol
InChI Key: BSYMQVRNQRKKGN-UHFFFAOYSA-N
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Description

“N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide” is a complex organic compound. It contains a pyrazoloquinoline core, which is a type of azaheterocyclic system . The compound also has methoxy, nitro, and benzamide functional groups .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of a compound to the double bond of another, then an intramolecular cyclization allows the formation of products .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR spectrum and NMR spectrum . For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to different types of hydrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

properties

IUPAC Name

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-4-10-26-21-18(13-15-12-17(31-2)8-9-19(15)23-21)20(25-26)24-22(28)14-6-5-7-16(11-14)27(29)30/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYMQVRNQRKKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-butyl-6-methoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-nitrobenzamide

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